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molecular formula C12H10Cl3NO2 B8375932 2-Methyl-3-trichloroacetyl-7-methoxyindole CAS No. 354573-93-6

2-Methyl-3-trichloroacetyl-7-methoxyindole

Cat. No. B8375932
M. Wt: 306.6 g/mol
InChI Key: SZZSNCNMMRJOGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06653304B2

Procedure details

To a 1 L round-bottomed flask equipped with a magnetic stirrer and a N2 bubbler were added 2-methyl-3-trichloroacetyl-7-methoxyindole (22.8 g, 74.37 mmol) and MeOH (150 mL). The mixture was stirred at RT to give a slurry. KOH (42.5 wt %, 2 mL) was added and the reaction stirred for 5 min. HCl (0.1N, 500 mL) was added dropwise. The slurry was stirred at RT for 1 h and filtered. The cake was washed with DI water (3×30 mL) and suction dried for 18 h to give 2-methyl-3-methoxycarbonyl-7-methoxyindole (15.57 g, 96% yield). 1H NMR (CDCl3) δ2.71 (s, 3H), 3.89 (s, 3H), 3.92 (s, 3H), 6.63 (d, J=7.9 Hz, 1H), 7.12 (dd, J=7.9, 8.0 Hz, 1H), 7.66 (d, J=8.0 Hz, 1H), 8.84 (s, 1H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
22.8 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N#N.[CH3:3][C:4]1[NH:5][C:6]2[C:11]([C:12]=1[C:13](=[O:18])C(Cl)(Cl)Cl)=[CH:10][CH:9]=[CH:8][C:7]=2[O:19][CH3:20].[OH-:21].[K+].Cl.[CH3:24]O>>[CH3:3][C:4]1[NH:5][C:6]2[C:11]([C:12]=1[C:13]([O:18][CH3:24])=[O:21])=[CH:10][CH:9]=[CH:8][C:7]=2[O:19][CH3:20] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
22.8 g
Type
reactant
Smiles
CC=1NC2=C(C=CC=C2C1C(C(Cl)(Cl)Cl)=O)OC
Name
Quantity
150 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 1 L round-bottomed flask equipped with a magnetic stirrer
CUSTOM
Type
CUSTOM
Details
to give a slurry
STIRRING
Type
STIRRING
Details
the reaction stirred for 5 min
Duration
5 min
STIRRING
Type
STIRRING
Details
The slurry was stirred at RT for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The cake was washed with DI water (3×30 mL) and suction
CUSTOM
Type
CUSTOM
Details
dried for 18 h
Duration
18 h

Outcomes

Product
Name
Type
product
Smiles
CC=1NC2=C(C=CC=C2C1C(=O)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 15.57 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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